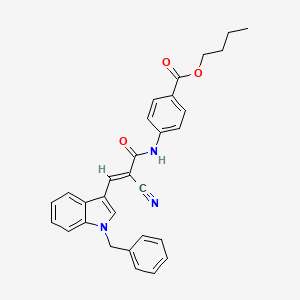

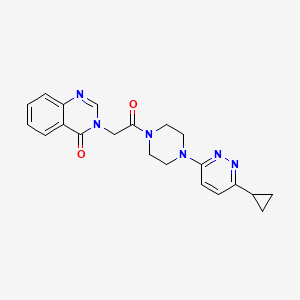

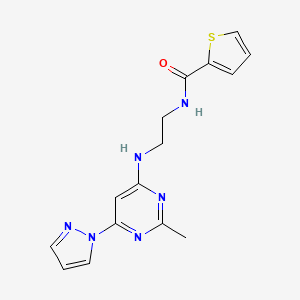

(E)-butyl 4-(3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including esterification, cyclization, and coupling reactions . For instance, the synthesis of 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodides involved a series of reactions starting from 1H-indol-3-ylamine .Molecular Structure Analysis

The molecular structure of similar compounds often includes an indole ring, a benzyl group, and various functional groups . The exact structure of “(E)-butyl 4-(3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylamido)benzoate” would need to be confirmed through spectroscopic analysis such as 1H-NMR, 13C-NMR, and IR .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be controlled by changing the ligand and solvent, allowing for cyclization–carbonylation and cyclization–carbonylation–cyclization-coupling (CCC-coupling) reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-butyl 4-(3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylamido)benzoate” would need to be determined experimentally. Similar compounds often have unique properties due to the presence of the indole ring and various functional groups .科学的研究の応用

Antibacterial Agents

Indole derivatives have been recognized for their potential as antibacterial agents. Research has shown that certain indole-based compounds can inhibit the growth of various bacterial strains . For instance, indole-3-acetic acid derivatives containing 1,3,4-thiadiazole, thioether, and amide moieties have demonstrated significant inhibition rates against bacterial pathogens like Pseudomonas syringae . This suggests that our compound could be explored for its antibacterial properties, potentially leading to new treatments for bacterial infections.

Enzyme Inhibition

The indole moiety is known to interact with enzymes, offering enzyme inhibition capabilities. Compounds with an indole core have shown good enzyme inhibition potentials, particularly against butyrylcholinesterase (BChE), which is relevant in conditions like Alzheimer’s disease . This application could be pivotal in developing new pharmaceuticals for neurodegenerative diseases.

Anticancer Activity

Indole derivatives are also explored for their anticancer properties. The structural flexibility of indole allows it to bind with various cellular targets, making it a valuable scaffold for anticancer drug development . The compound could be investigated for its potential to inhibit cancer cell growth and proliferation.

Antiviral Agents

Indole-based compounds have been reported to possess antiviral activities. They have been tested against a range of RNA and DNA viruses, showing inhibitory activity . This opens up avenues for the compound to be used in the synthesis of new antiviral drugs, which is especially crucial in the face of emerging viral diseases.

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic properties of indole derivatives make them candidates for pain management and inflammation control . By modulating the inflammatory pathways, these compounds can provide relief from chronic pain and inflammatory conditions.

Agricultural Chemicals

Indole compounds have been used in the synthesis of agricultural chemicals, particularly as growth regulators and pesticides . The compound’s ability to affect plant hormone activity could lead to its application in enhancing crop protection and yield.

作用機序

Safety and Hazards

将来の方向性

Future research could focus on further characterizing the properties of “(E)-butyl 4-(3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylamido)benzoate” and similar compounds. This could include exploring their potential biological activities, optimizing their synthesis, and investigating their mechanisms of action .

特性

IUPAC Name |

butyl 4-[[(E)-3-(1-benzylindol-3-yl)-2-cyanoprop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27N3O3/c1-2-3-17-36-30(35)23-13-15-26(16-14-23)32-29(34)24(19-31)18-25-21-33(20-22-9-5-4-6-10-22)28-12-8-7-11-27(25)28/h4-16,18,21H,2-3,17,20H2,1H3,(H,32,34)/b24-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEQLSJDLNJDQB-HKOYGPOVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2866625.png)

![1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B2866641.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime](/img/structure/B2866642.png)

![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-methoxybenzamide hydrochloride](/img/structure/B2866645.png)

![methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride](/img/structure/B2866646.png)